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Introduction
Fungal contamination is a significant challenge in primary cell culture, often leading to the loss

of valuable cells and experimental data. Amphotericin B, a polyene antimycotic agent, is a

widely used and effective tool for both the prevention and elimination of fungal contaminants,

including yeasts and molds. While the commercially available formulation is predominantly

Amphotericin B, it is often colloquially referred to as Amphotericin. This document provides

detailed application notes and protocols for the use of Amphotericin B in primary cell culture to

control fungal contamination, with a focus on maximizing its efficacy while minimizing

cytotoxicity.

Amphotericin B acts by binding to ergosterol, a primary component of fungal cell membranes.

This binding disrupts the membrane integrity, leading to the formation of pores and subsequent

leakage of intracellular contents, ultimately resulting in fungal cell death.[1][2] Mammalian cells

contain cholesterol instead of ergosterol, which provides a degree of selectivity for

Amphotericin B.[3] However, at higher concentrations, it can interact with cholesterol, leading to

cytotoxicity in primary cells.[1][4]
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The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of

Amphotericin B against common fungal contaminants in cell culture. The MIC is the lowest

concentration of an antimicrobial that will inhibit the visible growth of a microorganism after

overnight incubation.

Fungal Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Candida albicans 0.01 - 1.0 0.25 1.0

Aspergillus fumigatus 0.25 - 8.0 1.0 2.0

Fusarium solani 0.5 - 32.0 1.15 (GM) -

Rhodotorula

mucilaginosa
≤ 1.0 1.0 -

Penicillium rubens - 2.0 (Mode) -

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited,

respectively. GM stands for Geometric Mean. Data compiled from multiple sources.

Table 2: Cytotoxicity of Amphotericin B in Mammalian
Cells
This table presents the cytotoxic concentrations of Amphotericin B in various mammalian cell

lines. It is crucial to determine the specific toxicity for each primary cell line empirically.
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Cell Type Concentration (µg/mL) Observed Effect

Mouse Osteoblasts 5 - 10
Abnormal cell morphology,

decreased proliferation.

100 Widespread cell death.

Mouse Fibroblasts 5 - 10
Abnormal cell morphology,

decreased proliferation.

100 Widespread cell death.

Myofibroblast Cell Line (GRX) 1.25 - 2.50
Decreased viability, increased

apoptosis and autophagy.

Human Monocytic Cell Line

(THP1)
0.5 Cytotoxicity observed.

Human Kidney Cell Line

(293T)
Not specified

No cytotoxicity observed at

tested concentrations.

Hepatic Cell Lines (HepG2,

ARL-6)
1.25 - 2.50

No decrease in viability

observed.

Note on Amphotericin A vs. Amphotericin B: Commercial preparations of Amphotericin for cell

culture are predominantly Amphotericin B. While Amphotericin A is a related polyene,

Amphotericin B is the more active and clinically relevant compound for antifungal applications.
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Caption: Mechanism of action of Amphotericin B.
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Caption: Workflow for determining optimal Amphotericin B concentration.
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Caption: Logical workflow for addressing fungal contamination.

Experimental Protocols
Protocol 1: Determining the Optimal Concentration of
Amphotericin B for a Specific Primary Cell Line
It is essential to empirically determine the optimal concentration of Amphotericin B that is

effective against fungi while exhibiting minimal cytotoxicity to the primary cells of interest.

Materials:

Primary cells of interest

Complete cell culture medium
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Amphotericin B stock solution (e.g., 250 µg/mL)

96-well cell culture plates

Sterile, pyrogen-free water or DMSO for dilution

MTT reagent or other viability assay kit

Microplate reader

Procedure:

Cell Seeding: Seed the primary cells in a 96-well plate at a density appropriate for a 24-72

hour viability assay. Allow the cells to adhere and recover for 24 hours.

Preparation of Amphotericin B Dilutions: Prepare a series of 2-fold dilutions of Amphotericin

B in complete cell culture medium. A suggested starting range is 0.1 µg/mL to 10 µg/mL.

Include a vehicle control (the solvent used to dissolve the Amphotericin B stock) and a no-

treatment control.

Treatment: Carefully remove the medium from the cells and replace it with the medium

containing the different concentrations of Amphotericin B.

Incubation: Incubate the plate for a period that reflects the intended use (e.g., 48-72 hours

for prophylactic use, or for a duration matching a contamination treatment protocol).

Visual Inspection: Before the viability assay, visually inspect the cells under a microscope for

signs of cytotoxicity, such as changes in morphology (cell rounding, shrinkage), detachment

from the culture surface, and the presence of cellular debris.

Viability Assay (MTT Assay Example): a. Add MTT reagent to each well according to the

manufacturer's instructions and incubate for 2-4 hours. b. Add solubilization solution to

dissolve the formazan crystals. c. Read the absorbance on a microplate reader at the

appropriate wavelength.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

no-treatment control. The optimal concentration for prophylactic use is the highest
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concentration that does not significantly reduce cell viability.

Protocol 2: Routine Prophylactic Use of Amphotericin B
For the routine prevention of fungal contamination, especially when working with newly

established primary cultures.

Materials:

Complete cell culture medium

Amphotericin B stock solution (e.g., 250 µg/mL)

Procedure:

Determine the Optimal Prophylactic Concentration: Use the method described in Protocol 1

to determine the highest non-toxic concentration for your specific primary cells. A general

starting concentration is 0.25 to 2.5 µg/mL.

Medium Preparation: Aseptically add the determined concentration of Amphotericin B to the

complete cell culture medium.

Cell Culture: Culture the primary cells in the medium containing Amphotericin B.

Monitoring: Regularly monitor the cultures for any signs of contamination or cytotoxicity.

Important Considerations:

Amphotericin B is stable in culture medium at 37°C for approximately 3 days. Therefore,

ensure regular media changes every 2-3 days.

It is advisable to culture cells without Amphotericin B for a short period before critical

experiments to ensure that the antimycotic does not interfere with the experimental

outcomes.

Protocol 3: Elimination of an Existing Fungal
Contamination
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This protocol is intended for situations where a valuable and irreplaceable primary cell culture

has become contaminated with fungi. Discarding the contaminated culture is always the safest

option to prevent cross-contamination.

Materials:

Contaminated primary cell culture

Complete cell culture medium

Amphotericin B stock solution (e.g., 250 µg/mL)

Sterile PBS

Procedure:

Isolate the Contaminated Culture: Immediately move the contaminated flask or plate to a

separate incubator or a designated quarantine area to prevent the spread of spores.

Initial Wash: Carefully aspirate the contaminated medium. Gently wash the cell monolayer

two to three times with sterile PBS to remove as much of the fungal contamination as

possible.

High-Dose Treatment: Add complete cell culture medium containing a higher concentration

of Amphotericin B, typically in the range of 2.5 to 5.0 µg/mL. The exact concentration may

need to be adjusted based on the severity of the contamination and the tolerance of the

primary cells.

Incubation and Monitoring: Incubate the culture and monitor it daily under a microscope for

signs of both fungal growth and cellular toxicity.

Subculturing in Treatment Medium: If the cells appear healthy and the fungal contamination

is receding, subculture the cells as you normally would, but continue to use the high-

concentration Amphotericin B medium for 2-3 passages.

Weaning from Treatment: Once the contamination is no longer visible for at least two

passages, the concentration of Amphotericin B can be gradually reduced over subsequent
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passages until it is completely removed or maintained at a lower prophylactic concentration.

Post-Treatment Monitoring: After the treatment is complete, continue to monitor the culture

closely for any recurrence of the contamination.

Disclaimer: The use of Amphotericin B to eliminate an existing contamination is a salvage

procedure and may not always be successful. The fungal contamination may have already

altered the physiology of the primary cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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